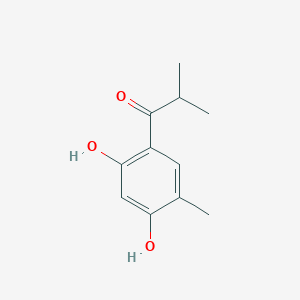
Antifungal agent 21
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Antifungal agent 21 is a synthetic compound designed to combat fungal infections. It belongs to a class of antifungal agents that target specific pathways in fungal cells, making it effective against a broad spectrum of fungal pathogens. This compound has shown promise in both clinical and industrial applications due to its potent antifungal properties and relatively low toxicity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Antifungal agent 21 involves a multi-step process that includes the formation of key intermediates through various chemical reactions. The initial step typically involves the condensation of a suitable aromatic aldehyde with a primary amine to form an imine intermediate. This intermediate is then subjected to reduction using a reducing agent such as sodium borohydride to yield the corresponding amine. Subsequent steps may involve acylation, alkylation, or other functional group modifications to achieve the final structure of this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for high yield and purity, often involving the use of continuous flow reactors and automated systems to ensure consistent quality. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Antifungal agent 21 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups on the compound.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific functional groups present in this compound. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.
科学研究应用
Antifungal agent 21 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Investigated for its effects on fungal cell biology and its potential to disrupt fungal cell membranes.
Medicine: Explored as a therapeutic agent for treating fungal infections, particularly those resistant to conventional antifungals.
Industry: Utilized in the development of antifungal coatings and materials to prevent fungal growth in various environments.
作用机制
The mechanism of action of Antifungal agent 21 involves the inhibition of key enzymes in the fungal cell membrane synthesis pathway. Specifically, it targets the enzyme squalene epoxidase, which is crucial for the biosynthesis of ergosterol, an essential component of the fungal cell membrane. By inhibiting this enzyme, this compound disrupts the integrity of the fungal cell membrane, leading to cell death.
相似化合物的比较
Similar Compounds
Azoles: Compounds like fluconazole and itraconazole also target ergosterol biosynthesis but through different enzymes.
Polyenes: Amphotericin B binds directly to ergosterol, creating pores in the fungal cell membrane.
Echinocandins: Caspofungin inhibits the synthesis of β-glucan, another critical component of the fungal cell wall.
Uniqueness
Antifungal agent 21 is unique in its specific inhibition of squalene epoxidase, which sets it apart from other antifungal agents that target different enzymes or pathways. This specificity reduces the likelihood of cross-resistance with other antifungal drugs and offers a novel approach to combating fungal infections.
属性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC 名称 |
1-(2,4-dihydroxy-5-methylphenyl)-2-methylpropan-1-one |
InChI |
InChI=1S/C11H14O3/c1-6(2)11(14)8-4-7(3)9(12)5-10(8)13/h4-6,12-13H,1-3H3 |
InChI 键 |
SQMQAIZXIZXLRG-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1O)O)C(=O)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















